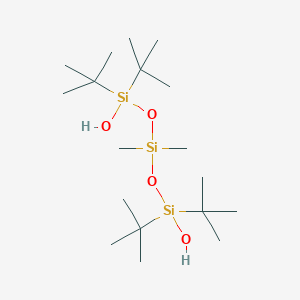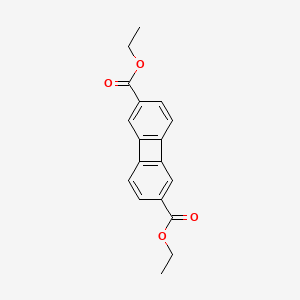![molecular formula C12H18N2O2 B14355554 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid CAS No. 91907-97-0](/img/structure/B14355554.png)
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is an organic compound with the molecular formula C12H18N2O2. It is characterized by the presence of a hydrazine group attached to a butanoic acid backbone, with a phenylethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid typically involves the reaction of 2-phenylethylhydrazine with butanoic acid derivatives under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with a butanoic acid ester in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the control of reaction parameters, are critical factors in achieving efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Phenylethyl)hydrazinyl]propanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]pentanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]hexanoic acid
Uniqueness
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is unique due to its specific structural features, such as the butanoic acid backbone and the phenylethyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
91907-97-0 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[2-(2-phenylethyl)hydrazinyl]butanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(12(15)16)14-13-9-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3,(H,15,16) |
Clé InChI |
YVSNAGOLJPBURV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NNCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
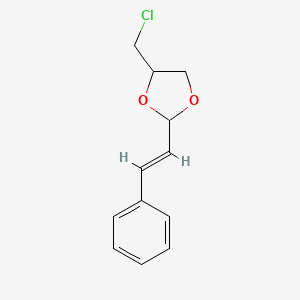


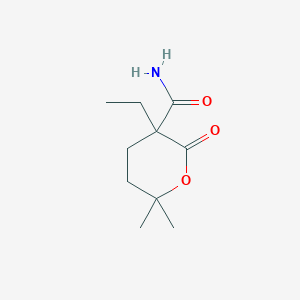
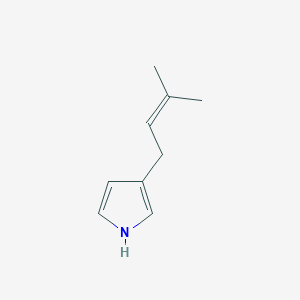
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
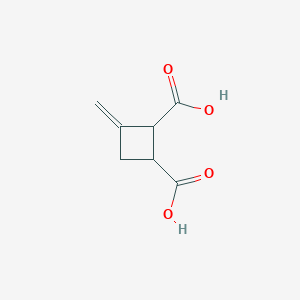

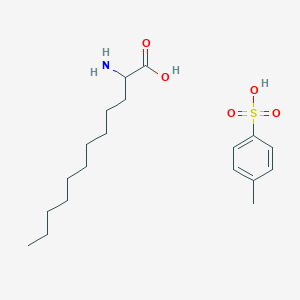

![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
